molecular formula C12H19FNO2P B14416834 Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester CAS No. 85473-37-6

Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester

Cat. No.: B14416834
CAS No.: 85473-37-6
M. Wt: 259.26 g/mol
InChI Key: XLAFOXWDFXULNB-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid moiety esterified with a 4-phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester typically involves the esterification of dimethyl phosphonofluoridate with 4-phenylbutanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into phosphonofluoridic acid derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonofluoridic acid compounds, and substituted esters with different functional groups.

Scientific Research Applications

Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.

    Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The pathways involved include the inhibition of enzyme activity and subsequent effects on neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-phenylbutyl group.

    Ethyl methylphosphonofluoridate: Contains an ethyl group instead of a 4-phenylbutyl group.

    Isopropyl methylphosphonofluoridate: Features an isopropyl group in place of the 4-phenylbutyl group.

Uniqueness

Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 4-phenylbutyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.

Properties

CAS No.

85473-37-6

Molecular Formula

C12H19FNO2P

Molecular Weight

259.26 g/mol

IUPAC Name

N-[fluoro(4-phenylbutoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C12H19FNO2P/c1-14(2)17(13,15)16-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

XLAFOXWDFXULNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCCCCC1=CC=CC=C1)F

Origin of Product

United States

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